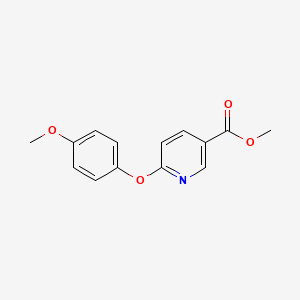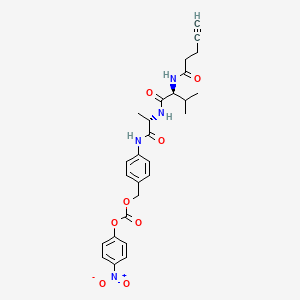
Biotin-AEEA-OPhOMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of biotin, a water-soluble B-vitamin, and is often used in bioconjugation and labeling techniques.
Mechanism of Action
Target of Action
Biotin-AEEA-OPhOMe is a biotin derivative that is primarily targeted towards proteins with a Gly-His tag . Biotin is a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates .
Mode of Action
This compound interacts with its targets through a highly selective N-terminal chemical acylation of expressed proteins . Biotin is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide, and is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .
Biochemical Pathways
This compound, like biotin, affects several biochemical pathways. It acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The biotin biosynthetic pathway can be divided into two stages: the generation of the pimelate moiety catalyzed by BioC-BioH pathway in E. coli and the conserved biotin ring assembly pathway catalyzed by BioF, BioA, BioD, and BioB .
Pharmacokinetics
It is known that biotin, the parent compound, is a hydrophilic compound that acts as a coenzyme in carboxylase reactions and is therefore an essential nutrient for supporting normal biochemical functions . The mechanism of biotin interference will differ depending on the immunoassay format used but has been associated specifically with “free capture” methodologies .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of biotin, given their structural similarity. Biotin acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . Therapeutically, it is used to treat a variety of conditions including acute and chronic eczema, contact dermatitis, and diabetes .
Action Environment
The action of this compound, like that of biotin, can be influenced by environmental factors. For instance, accumulation of biotin by intake from the environment is energetically more favorable than synthesis . Depending on the pathway, as many as 19 molecules of adenosine triphosphate (ATP) and at least 6 enzymes are required to generate a molecule of biotin .
Biochemical Analysis
Molecular Mechanism
At the molecular level, Biotin-AEEA-OPhOMe exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The specific details of these mechanisms are currently being studied .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-AEEA-OPhOMe involves several steps, starting with the preparation of biotin derivatives. The process typically includes the following steps:
Activation of Biotin: Biotin is activated using reagents such as N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to form biotin-NHS ester.
Coupling with AEEA: The activated biotin is then coupled with aminoethoxyethanolamine (AEEA) under mild conditions to form biotin-AEEA.
Attachment of OPhOMe: Finally, the biotin-AEEA is reacted with OPhOMe (methoxyphenyl) under specific conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are used for purification .
Chemical Reactions Analysis
Types of Reactions
Biotin-AEEA-OPhOMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Nucleophiles like amines, under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biotin-AEEA-OPhOH, while substitution reactions can produce various biotin-AEEA derivatives .
Scientific Research Applications
Biotin-AEEA-OPhOMe has a wide range of applications in scientific research:
Chemistry: Used in bioconjugation techniques to label proteins, nucleic acids, and other biomolecules.
Biology: Employed in cell labeling and imaging studies due to its strong binding affinity with streptavidin.
Medicine: Utilized in diagnostic assays and therapeutic research, particularly in targeted drug delivery systems.
Industry: Applied in the development of biosensors and other analytical tools
Comparison with Similar Compounds
Similar Compounds
Biotin-NHS Ester: Used for biotinylation of primary amines.
Biotin-PEG: Utilized for increasing solubility and reducing steric hindrance in bioconjugation.
Biotin-HPDP: Em
Properties
IUPAC Name |
(4-methoxyphenyl) 2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O7S/c1-30-16-6-8-17(9-7-16)33-21(28)14-32-13-12-31-11-10-24-20(27)5-3-2-4-19-22-18(15-34-19)25-23(29)26-22/h6-9,18-19,22H,2-5,10-15H2,1H3,(H,24,27)(H2,25,26,29)/t18-,19-,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTMBJQBBQCQPI-IPJJNNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)COCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC(=O)COCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O7S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














